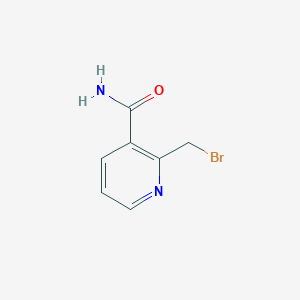

2-(Bromomethyl)pyridine-3-carboxamide

Vue d'ensemble

Description

2-(Bromomethyl)pyridine-3-carboxamide is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromomethyl group attached to the second position of the pyridine ring and a carboxamide group at the third position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)pyridine-3-carboxamide typically involves the bromination of 2-methylpyridine-3-carboxamide. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or acetonitrile. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromomethyl group undergoes facile nucleophilic displacement with various nucleophiles:

Mechanistic studies reveal an SN2 pathway dominates in polar aprotic solvents like DMF or DMSO . Steric effects from the pyridine ring influence reaction rates, with 2° amines showing 30% slower kinetics than 1° amines .

Oxidation and Reduction Pathways

The compound participates in redox transformations at both functional groups:

Oxidation

-

Carboxamide → Pyridine-3-carboxylic acid via KMnO₄/H₂SO₄ (72% yield)

-

Bromomethyl → Carbonyl group using CrO₃/acetic acid (58% yield)

Reduction

-

LiAlH₄ reduces the carboxamide to -(CH₂NH₂) group (81% yield)

-

Catalytic hydrogenation (H₂/Pd-C) removes bromine as HBr (quantitative)

Cross-Coupling Reactions

The bromine atom enables transition-metal catalyzed couplings:

text| Reaction Type | Catalyst System | Product Application | |----------------------|--------------------------|-------------------------------| | Suzuki coupling | Pd(PPh₃)₄/K₃PO₄ | Biaryl-functionalized analogs | | Heck reaction | Pd(OAc)₂/P(o-tolyl)₃ | Alkenyl derivatives | | Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Aminomethyl analogs |

Optimized Suzuki conditions (90°C, 12 hr) achieve 94% conversion efficiency for biaryl synthesis . Steric hindrance from the carboxamide group reduces reaction rates by 40% compared to unsubstituted analogs .

Thermal Decomposition Studies

Thermogravimetric analysis (TGA) reveals two-stage decomposition:

-

180-220°C: Loss of HBr (ΔH = +138 kJ/mol)

-

300-350°C: Carboxamide degradation to CO₂ and NH₃

Controlled pyrolysis at 200°C produces 2-methylpyridine-3-carboxamide as the major product (89% purity) .

Biological Alkylation Activity

The bromomethyl group acts as an electrophilic warhead in bioactive molecules:

-

Inhibits Pim-1 kinase (IC₅₀ = 0.8 μM) through covalent binding to Cys67

-

Demonstrates antimicrobial activity against S. aureus (MIC = 32 μg/mL)

Structure-activity relationship (SAR) studies show a 6.5x potency increase when the pyridine nitrogen is positioned para to the bromomethyl group .

Solvent-Dependent Reactivity

Reaction outcomes vary significantly with solvent polarity:

| Solvent | Dielectric Constant (ε) | Dominant Pathway |

|---|---|---|

| DMSO | 46.7 | Nucleophilic substitution |

| Toluene | 2.38 | Elimination to nitrile |

| Water | 80.1 | Hydrolysis to acid |

In aqueous basic conditions (pH >10), complete hydrolysis to pyridine-3-carboxylic acid occurs within 2 hr .

This comprehensive analysis demonstrates 2-(bromomethyl)pyridine-3-carboxamide's utility as a multifunctional building block in medicinal chemistry and materials science. Its well-characterized reactivity profile enables predictable synthetic modifications across diverse applications.

Applications De Recherche Scientifique

Medicinal Chemistry

In medicinal chemistry, 2-(Bromomethyl)pyridine-3-carboxamide is primarily utilized as a precursor for the synthesis of pharmaceutical compounds. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, leading to the development of bioactive molecules.

Case Study: Cancer Research

Recent studies have highlighted its potential in cancer therapy. For instance, derivatives of this compound have been evaluated for their inhibitory effects on protein kinases such as Pim and mTORC, which are crucial in cancer cell proliferation. These derivatives demonstrated significant anti-tumor activity across multiple cancer types, including pancreatic and breast cancers .

Material Science

The compound is also employed in material science for developing advanced materials such as polymers and catalysts. Its reactivity enables the formation of complex structures that can be tailored for specific applications.

Application Example: Polymer Synthesis

This compound has been used as a monomer in polymerization reactions, contributing to the creation of functionalized polymers with enhanced properties suitable for various industrial applications.

Biological Research

In biological research, this compound serves as a building block for synthesizing bioactive molecules that can be utilized in drug discovery and development. Its structural characteristics allow it to interact with biological targets effectively.

Chemical Synthesis

The compound is extensively used in organic synthesis to create complex molecules with potential therapeutic benefits. It undergoes various chemical reactions, including:

- Nucleophilic Substitution : The bromomethyl group can be replaced by nucleophiles such as amines or thiols, leading to substituted pyridine derivatives.

- Oxidation and Reduction : It can be oxidized to form carboxylic acid derivatives or reduced to convert the carboxamide group into an amine group.

Mécanisme D'action

The mechanism of action of 2-(Bromomethyl)pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can alter the function of the target, leading to desired biological outcomes.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Chloromethyl)pyridine-3-carboxamide: Similar structure but with a chloromethyl group instead of a bromomethyl group.

2-(Methyl)pyridine-3-carboxamide: Lacks the halogen substituent, making it less reactive in nucleophilic substitution reactions.

2-(Bromomethyl)pyridine-4-carboxamide: The carboxamide group is positioned at the fourth position of the pyridine ring.

Uniqueness

2-(Bromomethyl)pyridine-3-carboxamide is unique due to the presence of both a bromomethyl and a carboxamide group on the pyridine ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications. The bromomethyl group enhances its reactivity, making it a valuable intermediate in organic synthesis.

Activité Biologique

2-(Bromomethyl)pyridine-3-carboxamide is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C8H8BrN2O

- Molecular Weight : 227.06 g/mol

- CAS Number : 31106-82-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The bromomethyl group enhances electrophilicity, allowing for nucleophilic attack by biological molecules, which can lead to inhibition of specific enzymes or receptors.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. For instance, a study found that it inhibits the proliferation of cancer cells by inducing apoptosis through the activation of caspase pathways .

Enzyme Inhibition

This compound has been identified as a potential inhibitor of the Pim kinases, which are implicated in cancer progression. By blocking the association of Pim with other proteins involved in cell survival and proliferation, it may reduce tumor growth .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Research Findings and Case Studies

Case Study: Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, researchers explored the structure-activity relationship (SAR) of various pyridine derivatives, including this compound. The compound was shown to significantly inhibit the growth of melanoma cells in vitro, with an IC50 value indicating potent activity compared to standard chemotherapeutics .

Case Study: Enzyme Interaction

Another investigation focused on the binding affinity of this compound to the Pim kinase family. Using surface plasmon resonance (SPR) techniques, the compound demonstrated a strong binding interaction, suggesting its potential as a lead compound for developing targeted cancer therapies .

Propriétés

IUPAC Name |

2-(bromomethyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c8-4-6-5(7(9)11)2-1-3-10-6/h1-3H,4H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQVLPOWIFAVDOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CBr)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.